Methyl 3-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 3-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and a base. The final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 3-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 3-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(aminomethyl)benzoate hydrochloride
- Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate
Uniqueness
Methyl 3-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate is unique due to the presence of both the piperidine ring and the sulfonyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C21H24N2O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 3-[(1-benzylsulfonylpiperidine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)17-9-5-11-19(13-17)22-20(24)18-10-6-12-23(14-18)29(26,27)15-16-7-3-2-4-8-16/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3,(H,22,24) |
InChI Key |
UQJGKYMCWYKBKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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